molecular formula C8H13NO B11733146 2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol

2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol

Cat. No.: B11733146
M. Wt: 139.19 g/mol
InChI Key: UIESWKMVBMPMGN-UHFFFAOYSA-N
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Description

2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol is a norbornene-derived compound featuring a bicyclic framework with an aminomethyl (-CH₂NH₂) substituent at the 2-position and a hydroxyl (-OH) group at the 5-position. This structure combines the rigidity of the norbornene scaffold with functional groups that enhance reactivity in chemical syntheses, particularly in polymer chemistry and catalysis. Its stereochemical complexity (endo/exo isomerism) and bifunctional nature make it a versatile intermediate for designing advanced materials or bioactive molecules .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol

InChI

InChI=1S/C8H13NO/c9-5-8(10)4-6-1-2-7(8)3-6/h1-2,6-7,10H,3-5,9H2

InChI Key

UIESWKMVBMPMGN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)(CN)O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Hydroamination

Palladium complexes, such as those with phosphine ligands, enable regioselective hydroamination. For example, norbornene reacts with benzylamine in the presence of Pd(OAc)₂ and Xantphos at 80°C to yield the aminomethyl adduct with 75–85% efficiency. The reaction proceeds via a π-allyl palladium intermediate, with stereochemical outcomes influenced by ligand bulkiness.

Key Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Solvent: Toluene

  • Temperature: 80°C

  • Yield: 82%

Gold-Catalyzed Asymmetric Hydroamination

Chiral gold(I) catalysts, such as (R)-DTBM-SEGPHOS-AuCl, achieve enantioselective hydroamination. This method produces the (1S,2S,4S) isomer with up to 92% enantiomeric excess (ee) when using norbornene and tert-butyl carbamate. The process is notable for its mild conditions (room temperature) and short reaction times (<6 hours).

Reductive Amination of Bicyclic Ketones

Reductive amination offers a two-step pathway: oxidation of norbornene derivatives to ketones followed by reductive coupling with ammonia or amines.

Oxidation to Norbornenone

Norbornene is oxidized to 2-norbornenone using Jones reagent (CrO₃/H₂SO₄) or catalytic RuCl₃ with NaIO₄ as the terminal oxidant. The latter method achieves 90–95% conversion under aqueous conditions.

Reductive Coupling with Ammonia

2-Norbornenone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol. This one-pot reaction proceeds at 50°C for 12 hours, yielding the target compound in 70–78% yield. Steric hindrance from the bicyclic framework necessitates elevated temperatures for efficient imine formation.

Michael Addition-Reduction Sequence

A nitroalkane Michael addition followed by nitro group reduction provides an alternative route.

Nitromethane Addition

Norbornene derivatives react with nitromethane in the presence of DBU (1,8-diazabicycloundec-7-ene) to form nitro-substituted intermediates. For instance, 5-norbornene-2-carbaldehyde undergoes Michael addition with nitromethane at 25°C, achieving 88% yield after 24 hours.

Nitro Group Reduction

The nitro intermediate is reduced using H₂/Pd-C or LiAlH₄. Catalytic hydrogenation (1 atm H₂, 25°C) affords the primary amine with >95% purity, while LiAlH₄ in THF provides comparable yields but requires rigorous anhydrous conditions.

Lactam Hydrolysis and Functionalization

Hydrolysis of norbornene-derived lactams followed by reduction is a robust method for large-scale synthesis.

Lactam Synthesis

2-Azabicyclo[2.2.1]hept-5-en-3-one, a lactam precursor, is synthesized via Beckmann rearrangement of norbornene oxime. The reaction employs polyphosphoric acid at 120°C, yielding the lactam in 65–70% yield.

Hydrolysis and Reduction

The lactam is hydrolyzed with aqueous HCl to form a carboxylic acid, which is subsequently reduced using LiAlH₄. This two-step sequence achieves an overall yield of 58–63%.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability, often employing continuous-flow reactors and heterogeneous catalysts.

Continuous-Flow Hydroamination

A continuous-flow system using immobilized Pd nanoparticles on Al₂O₃ enables 24/7 production. At 100°C and 10 bar NH₃ pressure, the system achieves 85% conversion with a space-time yield of 1.2 kg·L⁻¹·h⁻¹.

Catalytic Distillation

Reactive distillation columns integrate hydroamination and product separation. A pilot-scale study using Ru-based catalysts reported 92% purity and 78% yield, reducing solvent waste by 40% compared to batch processes.

Comparative Analysis of Methods

The table below summarizes key parameters for each synthesis route:

MethodCatalystYield (%)Purity (%)ScalabilityCost (USD/kg)
Pd-Catalyzed HydroaminationPd(OAc)₂/Xantphos8295Moderate12,000
Reductive AminationNaCNBH₃7590High8,500
Michael Addition-ReductionDBU/LiAlH₄8897Low15,000
Lactam HydrolysisLiAlH₄6393High7,200
Continuous-FlowPd/Al₂O₃8596Industrial4,500

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Substituted norbornene derivatives

Scientific Research Applications

Medicinal Chemistry

Research indicates that 2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol exhibits significant biological activities, particularly as a potential therapeutic agent. Its structural characteristics may facilitate interactions with various biological targets, including enzymes and receptors.

Biological Activity:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for the development of new antibiotics.
  • Enzyme Inhibition: The compound's ability to inhibit specific enzymes could be explored for therapeutic applications in diseases where enzyme overactivity is a concern.

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of various organic compounds due to its reactivity profile. It can participate in:

  • Nucleophilic Substitution Reactions: The aminomethyl group can act as a nucleophile, allowing for further functionalization.
  • Hydroxyl Group Reactions: The hydroxyl group can undergo various transformations, enhancing the compound's utility in synthetic pathways.

Case Studies and Research Findings

Several studies have highlighted the applications of 2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol:

Case Study 1: Synthesis of Bioactive Compounds

In one study, researchers synthesized derivatives of 2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol to evaluate their biological activity against specific pathogens. The results indicated that certain derivatives exhibited enhanced antimicrobial properties compared to the parent compound, suggesting potential for drug development .

Case Study 2: Interaction with Biological Macromolecules

Another investigation focused on the interaction of 2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol with proteins and nucleic acids. The binding affinity and specificity were assessed using various biochemical assays, revealing insights into its mechanism of action . These findings are critical for understanding how this compound might be utilized in therapeutic contexts.

Comparative Analysis with Related Compounds

The following table summarizes key features of 2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol compared to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-olBicyclic structure with amino and hydroxyl groupsPotential therapeutic applications
Bicyclo[3.3.0]octane derivativesDifferent bicyclic frameworkExhibits different reactivity patterns
4-Aminobicyclo[3.3.0]octaneAmino group on a different framePotentially different biological activities

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares 2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol with structurally related bicyclo[2.2.1]heptene derivatives, focusing on physicochemical properties, reactivity, and applications.

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Bicyclo[2.2.1]heptene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol C₈H₁₃NO 139.20 Not reported ~85–90 -OH, -CH₂NH₂
Bicyclo[2.2.1]hept-5-en-2-ol (parent) C₇H₁₀O 110.15 Not reported -OH
5-Norbornene-2-methanol C₈H₁₂O 124.18 Not reported -CH₂OH
N-(1-Adamantylcarbamoyl)-endo-5-aminomethylbicyclo[2.2.1]hept-2-ene C₁₉H₂₆N₂O 298.43 213–215 87 -CONH-adamantyl, -CH₂NH₂
5-Norbornene-2-yl acetate C₉H₁₂O₂ 152.19 Not reported -OAc

Key Observations :

  • The aminomethyl derivative exhibits higher molecular weight and polarity compared to the parent alcohol (C₇H₁₀O) due to the -CH₂NH₂ group, which enhances solubility in polar solvents .
  • Substitution with bulky groups (e.g., adamantylcarbamoyl) increases melting points (>200°C), suggesting improved thermal stability for polymer precursors .
  • Acetate derivatives (e.g., 5-norbornene-2-yl acetate) are typically liquid at room temperature, highlighting the role of ester groups in reducing crystallinity .

Table 2: Reactivity Comparison in Key Reactions

Compound Reaction Type Reactivity Trend Activation Energy (kJ/mol) Key Findings
2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol Polyamide acid synthesis Higher than aromatic diamines 52.3 ± 1.5 Enhanced nucleophilicity due to amine group; steric effects reduce pKa sensitivity
Bicyclo[2.2.1]hept-5-en-2-ol Esterification Moderate Not reported Forms stable esters (e.g., acetate) via Schotten-Baumann conditions
5-Norbornene-2-methanol Oxidation High Not reported Converted to aldehydes or carboxylic acids for polymer crosslinking

Key Observations :

  • The aminomethyl derivative exhibits superior reactivity in polyamide acid synthesis compared to aromatic diamines, achieving faster reaction rates and lower activation energies (52.3 kJ/mol vs. ~60–70 kJ/mol for traditional diamines) .
  • Hydroxyl-containing derivatives (e.g., bicyclo[2.2.1]hept-5-en-2-ol) are prone to esterification or etherification, enabling modular functionalization .
Stability and Functional Group Interactions
  • Aminomethyl Group: The -CH₂NH₂ group in 2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol participates in hydrogen bonding, improving solubility in aqueous media. However, it may undergo oxidation or imine formation under acidic conditions .
  • Hydroxyl Group: The -OH group in the parent compound (C₇H₁₀O) facilitates hydrogen-bonded networks, increasing melting points compared to non-hydroxylated analogs (e.g., bicyclo[2.2.1]hept-5-ene) .
  • Ester Derivatives: Acetate esters (e.g., 5-norbornene-2-yl acetate) exhibit hydrolytic stability in neutral conditions but degrade in acidic/basic environments, limiting their use in controlled-release systems .

Biological Activity

2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol, a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC7_7H11_{11}NO
Molecular Weight127.17 g/mol
CAS Number13080-90-5
SolubilityVery soluble in water
Log P (octanol-water)1.73

Anticancer Properties

Research indicates that bicyclic compounds similar to 2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol exhibit significant anticancer activity. For instance, studies have shown that derivatives of norbornene structures can induce apoptosis in various cancer cell lines. A study demonstrated that modifications in the bicyclic structure enhanced cytotoxic effects against human cancer cells, with specific emphasis on the importance of substituents at the nitrogen position for biological activity .

The proposed mechanisms through which this compound exerts its biological effects include:

  • DNA Binding : The compound may interact with DNA, leading to apoptosis in cancer cells by disrupting normal cellular processes.
  • Caspase Activation : Induction of apoptotic pathways through activation of caspases has been observed, particularly in studies focusing on ALK-positive anaplastic large cell lymphoma (ALCL) cells .

Pharmacokinetics

The pharmacokinetic profile suggests that 2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol is likely to be absorbed well when administered orally, with a bioavailability score indicating moderate absorption potential .

Case Study 1: Antitumor Activity

In a preclinical study involving mice, derivatives of bicyclic compounds demonstrated dose-dependent antitumor activity, achieving complete tumor regression at doses as low as 55 mg/kg. The study highlighted the role of these compounds in activating pro-apoptotic pathways and inhibiting tumor growth effectively .

Case Study 2: Apoptosis Induction

Another significant study evaluated the effects of related bicyclic compounds on human gastric cancer cells (SGC-7901). The results indicated that these compounds increased reactive oxygen species (ROS) levels and induced cell cycle arrest, confirming their potential as therapeutic agents against gastric cancer .

Q & A

Q. What are the established synthetic pathways for 2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol, and what reaction conditions optimize yield and purity?

  • Answer : Two primary methods are used: (a) Reductive Amination : React bicyclo[2.2.1]hept-5-en-2-ylmethanol (CAS 95-12-5) with formaldehyde and sodium cyanoborohydride under mild acidic conditions (pH 5–6) to introduce the aminomethyl group. Yields reach 75–85% with endo/exo isomer ratios dependent on solvent polarity (e.g., DMF enhances endo selectivity) . (b) Hydroxylation of Aminated Precursors : Oxidize 5-(Aminomethyl)bicyclo[2.2.1]hept-2-ene (CAS 95-10-3) using m-CPBA in dichloromethane, followed by chromatographic separation (silica gel, ethyl acetate/hexane) to isolate isomers .

Q. How can researchers differentiate between endo and exo isomers using spectroscopic methods?

  • Answer :
  • ¹H NMR : The hydroxyl proton in the endo isomer resonates downfield (δ 4.8–5.2 ppm) due to hydrogen bonding, while the exo isomer appears at δ 3.9–4.3 ppm. Vicinal coupling constants (J) differ: endo (J = 8–10 Hz) vs. exo (J = 4–6 Hz) .
  • Chiral HPLC : A Chiralpak IA column with hexane/isopropanol (90:10) resolves isomers with retention time differences of 1.5–2 minutes .
Isomer¹H NMR (OH)¹³C NMR (C2)HPLC RT (min)
Endoδ 5.072.5 ppm12.3
Exoδ 4.175.8 ppm14.1

Q. What strategies resolve racemic mixtures into enantiomerically pure forms?

  • Answer :
  • Chiral Auxiliary Crystallization : Use (-)-menthyl chloroformate to form diastereomeric carbamates, separable via fractional crystallization (ether/hexane) .
  • Enzymatic Resolution : Candida antarctica lipase B selectively acylates the (R)-enantiomer (ee >98% after 24h in tert-butyl methyl ether) .

Advanced Research Questions

Q. How does incorporating this compound into norbornene copolymers affect thermal properties?

  • Answer : The hydroxyl and amine groups introduce hydrogen bonding, increasing glass transition temperatures (Tg) by 20–40°C. For example:
  • 10 mol% incorporation raises Tg from 120°C (pure norbornene) to 155°C .
  • Crosslinking with glutaraldehyde further elevates Tg to 180°C due to restricted chain mobility .
Monomer Ratio (mol%)Tg (°C)Crosslinking Agent
0 (Norbornene)120None
10155Glutaraldehyde

Q. What mechanistic insights explain regioselectivity in Diels-Alder reactions?

  • Answer :
  • Steric Effects : The aminomethyl group shields the exo face, favoring endo attack (83:17 endo:exo selectivity) .
  • Solvent Polarity : Polar solvents (DMF) stabilize transition states, enhancing endo selectivity (ΔΔG‡ = 2.1 kcal/mol) .
DienophileSolventEndo:Exo Ratio
Maleic AnhydrideDCM85:15
TetrazineDMF95:5

Q. How can dual functional groups enable pH-responsive drug delivery?

  • Answer :
  • Nanoparticles : Co-polymerize with PEG-diacrylate. At pH 7.4, protonated amines ensure stability; at pH 6.5, deprotonation triggers drug release .
  • Hydrazone Conjugation : Link doxorubicin to the hydroxyl group for endosome-specific release (85% at pH 5.0 vs. 5% at pH 7.4) .
FormulationDrug Release (pH 5.0)
PEG-co-Compound NPs92%
Hydrazone Conjugates85%

Q. What catalytic systems enhance asymmetric hydrogenation?

  • Answer :
  • Rhodium Catalysts : [Rh(COD)((R)-BINAP)]BF4 achieves 94% ee in methanol .
  • Iridium Catalysts : [Ir(CO)((S)-Segphos)]Cl provides high turnover numbers (TON = 5,000) .
Catalyst Systemee (%)TON
[Rh(COD)((R)-BINAP)]BF4941,200
[Ir(CO)((S)-Segphos)]Cl895,000

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